Iridium(3+);hexachloride
CAS No.: 57866-12-3
Cat. No.: VC3959512
Molecular Formula: Cl6Ir2
Molecular Weight: 597.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57866-12-3 |
|---|---|
| Molecular Formula | Cl6Ir2 |
| Molecular Weight | 597.1 g/mol |
| IUPAC Name | iridium(3+);hexachloride |
| Standard InChI | InChI=1S/6ClH.2Ir/h6*1H;;/q;;;;;;2*+3/p-6 |
| Standard InChI Key | KIDDZJRYMPEQLT-UHFFFAOYSA-H |
| SMILES | [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3] |
| Canonical SMILES | [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3] |
Introduction
Structural Characteristics and Molecular Geometry
Octahedral Coordination Environment
The [IrCl₆]³⁻ ion adopts a symmetric octahedral geometry, with six chloride ligands equidistant from the central iridium(III) ion. X-ray crystallographic analyses confirm average Ir-Cl bond lengths of 2.36 Å and Cl-Ir-Cl bond angles of 90°, consistent with ideal octahedral symmetry. This geometry arises from the d⁶ electronic configuration of Ir³⁺, which maximizes ligand field stabilization energy through low-spin orbital occupancy.
Electronic Structure and Spectroscopic Signatures
UV-Vis spectroscopy reveals strong metal-to-ligand charge transfer (MLCT) transitions at 320 nm and 450 nm, attributable to electron promotion from iridium's t₂g orbitals to chloride-centered σ* orbitals. These transitions underpin the compound's photochemical activity, particularly in light-driven redox processes. Magnetic susceptibility measurements indicate diamagnetic behavior, aligning with the low-spin d⁶ configuration.
Table 1: Key Structural Parameters of [IrCl₆]³⁻
| Parameter | Value | Measurement Technique |
|---|---|---|
| Ir-Cl Bond Length | 2.36 Å | X-ray Crystallography |
| Cl-Ir-Cl Bond Angle | 90° | X-ray Crystallography |
| MLCT Absorption Peaks | 320, 450 nm | UV-Vis Spectroscopy |
| Magnetic Susceptibility | -150×10⁻⁶ | SQUID Magnetometry |
Synthetic Methodologies and Industrial Production
Laboratory-Scale Synthesis
The conventional synthesis involves refluxing iridium(III) chloride hydrate (IrCl₃·xH₂O) with concentrated hydrochloric acid at 80°C for 12 hours, yielding the hexachloride complex through ligand saturation:
Post-synthesis purification typically employs fractional crystallization from ethanol-water mixtures, achieving >95% purity.
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Temperature | 80°C | 150-200°C |
| Pressure | Atmospheric | Autogenous |
| Purity | 95% | 99.9% |
| Particle Size | Micron-scale | <500 nm |
| Key Reagent | HCl | Secondary Alcohols |
Physicochemical Properties and Stability
Solubility and Thermal Behavior
Iridium(III) hexachloride demonstrates preferential solubility in polar aprotic solvents:
-
Water: 2.8 g/100 mL (25°C)
-
Dimethyl sulfoxide: 5.6 g/100 mL (25°C)
-
Ethanol: 0.9 g/100 mL (25°C)
Thermogravimetric analysis shows decomposition initiating at 220°C, with sequential chloride loss culminating in metallic iridium above 600°C. The complex maintains stability in acidic media (pH <5) but undergoes hydrolysis in alkaline conditions, forming iridium oxychloride species.
Redox Characteristics
Cyclic voltammetry in acetonitrile reveals two quasi-reversible redox couples:
-
Ir³⁺/Ir⁴⁺: E₁/₂ = +0.78 V vs. SCE
-
Ir³⁺/Ir²⁺: E₁/₂ = -0.34 V vs. SCE
These potentials highlight the complex's ability to participate in both oxidative and reductive processes, a critical feature for catalytic cycles.
Reaction Mechanisms and Catalytic Applications
Homogeneous Catalysis
The [IrCl₆]³⁻ ion acts as a precatalyst in hydrogenation reactions, undergoing in situ reduction to active Ir⁰ nanoparticles. Mechanistic studies using deuterium labeling confirm heterolytic H₂ cleavage at iridium centers, with turnover frequencies reaching 1,200 h⁻¹ in alkene hydrogenation.
Photochemical Water Oxidation
Under visible light irradiation (λ >420 nm), the complex facilitates four-electron water oxidation through a radical-mediated pathway:
-
Photoexcitation generates [IrCl₆]³⁻* (MLCT state)
-
Electron transfer to sacrificial acceptor (S₂O₈²⁻)
-
Sequential proton-coupled electron transfers form O-O bonds
-
O₂ evolution with quantum yield Φ = 0.12
Table 3: Catalytic Performance Metrics
| Reaction Type | Substrate | TOF (h⁻¹) | Selectivity |
|---|---|---|---|
| Alkene Hydrogenation | 1-Hexene | 1,200 | >99% |
| Water Oxidation | H₂O | 0.12* | 100% |
| CO₂ Reduction | CO₂ to CO | 80 | 85% |
| *Quantum yield for O₂ production |
Advanced Material Applications
Quantum Dot Sensitization
Iridium(III) hexachloride serves as a doping agent in CdSe quantum dots, enhancing hole transport properties. Doped systems show:
-
40% increase in photoluminescence quantum yield
-
Carrier lifetime extension from 15 ns to 2.3 μs
-
Improved stability under UV irradiation
Thin Film Deposition
Atomic layer deposition (ALD) using [IrCl₆]³⁻ precursors produces conformal iridium oxide films with resistivity <200 μΩ·cm. Process parameters include:
Comparative Analysis with Transition Metal Analogues
Chloride Complexes of Group 9 Metals
| Complex | Metal Oxidation State | λ_max (MLCT) | Catalytic TOF (h⁻¹) |
|---|---|---|---|
| [IrCl₆]³⁻ | +3 | 450 nm | 1,200 |
| [RhCl₆]³⁻ | +3 | 380 nm | 450 |
| [CoCl₆]³⁻ | +3 | 290 nm | Not Catalytically Active |
This comparison underscores iridium's superior MLCT characteristics and catalytic activity relative to lighter congeners, attributed to stronger relativistic effects enhancing metal-ligand bonding.
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